molecular formula C12H16N2O4 B1202360 1',2'-Epoxyhexobarbital CAS No. 66403-25-6

1',2'-Epoxyhexobarbital

Cat. No. B1202360
CAS RN: 66403-25-6
M. Wt: 252.27 g/mol
InChI Key: WOWLNDOPAUTOTH-UHFFFAOYSA-N
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Description

Epoxy-hexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. Epoxy-hexobarbital is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Epoxy-hexobarbital has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

Metabolic Fate and Pathways

  • Metabolism in Rats : 1',2'-Epoxyhexobarbital undergoes various metabolic transformations in rats. Researchers identified several metabolites, including 1,5-dimethylbarbituric acid, different hydroxyhexobarbitals, and ketohexobarbital. The study highlights the epoxide-diol pathway in metabolism and demonstrates the compound's hydration by epoxide hydratase in rat liver microsomes (Vermeulen et al., 1981).

  • Novel Metabolic Pathways : A study on hexobarbital metabolism revealed a new pathway to produce 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct via 3'-oxohexobarbital. This pathway involves non-enzymatic conversion and the study also examined the formation of these metabolites when rats were administered hexobarbital, 3'-oxohexobarbital, or this compound (Takenoshita et al., 1993).

Chemical Synthesis and Reactions

  • Synthesis and Reactions : The synthesis of 1',2'-epoxides of hexobarbital and their reactions were studied, showing that epoxides can undergo base-catalyzed cyclization forming furopyrimidine, and acid-catalyzed cleavage forming substituted barbituric acids. This study provides insights into the chemical behavior and potential applications of this compound derivatives (Bakker et al., 2010).

Application in Other Fields

  • Epoxy Synthesis in Electrochemistry : While not directly related to this compound, studies on the electrochemical synthesis of epoxides, like 1,2-epoxyhexane, provide insights into the general field of epoxy synthesis which could be relevant for understanding the synthesis and applications of this compound (Alkire & Köhler, 1988).

  • Photocatalytic Epoxidation : Research on the photocatalytic epoxidation of linear alkyl olefins using titanium dioxide powder and molecular oxygen offers a perspective on epoxidation methods that could potentially apply to the synthesis or modification of this compound (Ohno et al., 1998).

  • Green Epoxidation Techniques : Investigations into the green epoxidation of 1-hexene, utilizing specific catalysts in the presence of molecular oxygen, highlight environmentally friendly approaches to epoxidation. This research could inform green chemistry approaches in the production or modification of compounds like this compound (Katkar et al., 2012).

properties

CAS RN

66403-25-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O4/c1-11(12-6-4-3-5-7(12)18-12)8(15)13-10(17)14(2)9(11)16/h7H,3-6H2,1-2H3,(H,13,15,17)

InChI Key

WOWLNDOPAUTOTH-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3

synonyms

1',2'-epoxyhexobarbital

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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